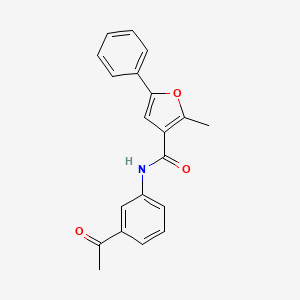
N-(3-acetylphenyl)-2-methyl-5-phenyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-methyl-5-phenyl-3-furamide is a chemical compound that belongs to the furan class of organic compounds. It is also known by its chemical name, FAF-Drugs3. This compound has shown promising results in scientific research, particularly in the field of drug discovery.
Mécanisme D'action
FAF-Drugs3 exerts its effects by binding to the active site of enzymes and inhibiting their function. It has been found to have a high affinity for histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, FAF-Drugs3 can prevent the proliferation of cancer cells and promote cell death. FAF-Drugs3 has also been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
FAF-Drugs3 has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. FAF-Drugs3 has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, FAF-Drugs3 has been shown to have antiviral effects against HIV and hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FAF-Drugs3 is its specificity for certain enzymes, which makes it a promising candidate for drug discovery. Its ability to inhibit histone deacetylases has been shown to have anticancer effects, while its ability to inhibit the aggregation of amyloid-beta peptides has potential therapeutic applications for neurodegenerative diseases. However, FAF-Drugs3 has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Orientations Futures
There are several future directions for the study of FAF-Drugs3. One area of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to understand the full range of biochemical and physiological effects of FAF-Drugs3, particularly in the treatment of neurodegenerative diseases. Finally, the potential use of FAF-Drugs3 as a therapeutic agent for viral infections such as HIV and hepatitis C warrants further investigation.
Méthodes De Synthèse
The synthesis of FAF-Drugs3 involves the reaction of 3-acetylphenylboronic acid with 2-methyl-5-phenylfuran-3-carboxylic acid in the presence of a palladium catalyst. The reaction yields FAF-Drugs3 as a white solid, which is further purified using column chromatography. This method of synthesis has been reported in various scientific journals and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
FAF-Drugs3 has been extensively studied for its potential use in drug discovery. It has been found to have inhibitory effects on various enzymes, including histone deacetylases, which play a crucial role in the progression of cancer. FAF-Drugs3 has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, FAF-Drugs3 has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-methyl-5-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13(22)16-9-6-10-17(11-16)21-20(23)18-12-19(24-14(18)2)15-7-4-3-5-8-15/h3-12H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSNMHFWCWCENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

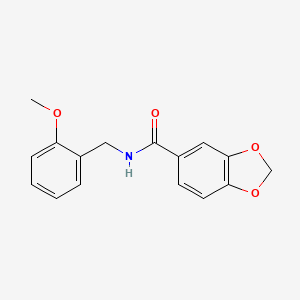

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
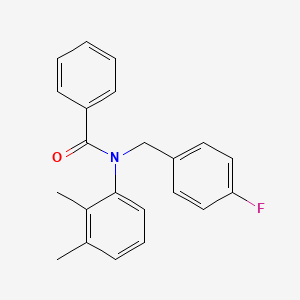
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)
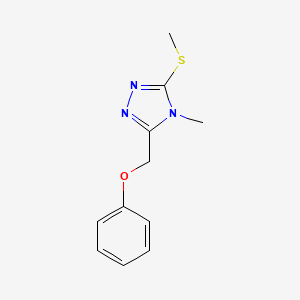
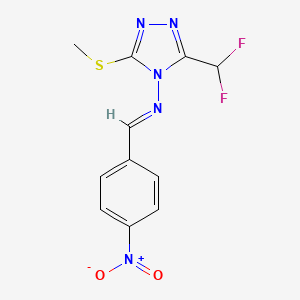

![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)
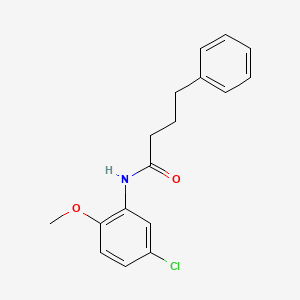
![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)